21-Deoxycortisol-d8

Descripción

Propiedades

IUPAC Name |

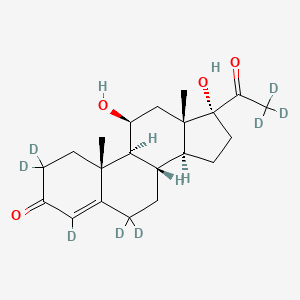

(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-11,17-dihydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1/i1D3,4D2,6D2,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBQMKVFQNSJR-ZERYXUNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isotopic Labeling of 21-Deoxycortisol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 21-Deoxycortisol-d8, a crucial internal standard for the accurate quantification of 21-deoxycortisol (B132708) in various biological matrices. Given the absence of a single, detailed published protocol for this specific isotopologue, this document outlines a robust and scientifically sound multi-step synthetic approach based on established methodologies in steroid chemistry and biotransformation.

Introduction

21-Deoxycortisol (also known as 11β,17α-dihydroxyprogesterone) is a steroid metabolite of 17α-hydroxyprogesterone.[1] Its levels are significantly elevated in patients with congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, making it a critical biomarker for the diagnosis and monitoring of this condition.[1][2] Accurate quantification of 21-deoxycortisol is paramount for clinical diagnostics and research, and this is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for precise and accurate quantification by LC-MS/MS, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[5] This guide details a plausible and efficient pathway for the synthesis of this compound, starting from the readily available precursor, 17α-hydroxyprogesterone.

Proposed Synthetic and Isotopic Labeling Workflow

The synthesis of this compound can be envisioned as a two-stage process:

-

Stage 1: Isotopic Labeling. Introduction of eight deuterium (B1214612) atoms onto the 17α-hydroxyprogesterone scaffold via base-catalyzed hydrogen-deuterium exchange.

-

Stage 2: Biotransformation. Regio- and stereoselective introduction of a hydroxyl group at the 11β-position using a microbial fermentation system.

The following diagram illustrates the proposed experimental workflow:

Detailed Experimental Protocols

Stage 1: Synthesis of 17α-Hydroxyprogesterone-d8

This stage involves the exchange of enolizable protons on the 17α-hydroxyprogesterone molecule with deuterium atoms. The protons at positions C2, C4, C6, and the C21 methyl group are susceptible to base-catalyzed exchange.[6][7]

Materials:

-

17α-Hydroxyprogesterone

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium metal (Na)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD) solution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), carefully add small pieces of sodium metal to chilled deuterium oxide (D₂O) to prepare a fresh solution of NaOD. The concentration can be targeted to be around 1 M. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Deuterium Exchange Reaction: To a solution of 17α-hydroxyprogesterone in anhydrous 1,4-dioxane, add the freshly prepared NaOD solution in D₂O.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere. The progress of the deuteration can be monitored by taking small aliquots, quenching with a protonated solvent, and analyzing by mass spectrometry to observe the mass shift corresponding to the incorporation of deuterium atoms. The reaction is typically run for 24-48 hours to ensure maximum deuterium incorporation.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a deuterated acid (e.g., DCl in D₂O). The product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 17α-hydroxyprogesterone-d8.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 17α-hydroxyprogesterone-d8.

Stage 2: 11β-Hydroxylation of 17α-Hydroxyprogesterone-d8

This step utilizes the regio- and stereospecificity of microbial enzymes to introduce the 11β-hydroxyl group. Fungi such as Cochliobolus lunatus are known to efficiently perform this transformation on various steroid substrates.[8]

Materials:

-

17α-Hydroxyprogesterone-d8

-

Cochliobolus lunatus culture (or another suitable microorganism expressing 11β-hydroxylase)

-

Appropriate fermentation medium (e.g., potato dextrose broth)

-

Ethanol (B145695) (as a solvent for the steroid)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Microbial Culture Preparation: A culture of Cochliobolus lunatus is grown in a suitable fermentation medium under optimal conditions of temperature and agitation.

-

Substrate Addition: A solution of the purified 17α-hydroxyprogesterone-d8 in a minimal amount of ethanol is added to the microbial culture.

-

Biotransformation: The fermentation is continued for a period of 24-72 hours. The progress of the hydroxylation can be monitored by withdrawing small samples of the culture, extracting the steroids, and analyzing by thin-layer chromatography (TLC) or LC-MS to detect the formation of the more polar product, this compound.

-

Extraction: After the biotransformation is complete, the mycelia are separated from the culture broth by filtration or centrifugation. The culture broth and the mycelia are then separately extracted with ethyl acetate.

-

Work-up: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification and Characterization of this compound

The final product needs to be purified to a high degree and its identity and isotopic enrichment confirmed.

Procedure:

-

Purification: The crude this compound is purified by high-performance liquid chromatography (HPLC) on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

-

Characterization:

-

Mass Spectrometry (MS): The molecular weight and isotopic distribution are confirmed by high-resolution mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the d8-labeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. ¹³C NMR and ²H NMR can also be used to further confirm the structure and the positions of deuterium incorporation.

-

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 17α-Hydroxyprogesterone (Starting Material)

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | ≥98% |

Table 2: Expected Properties of this compound (Final Product)

| Property | Value |

| Molecular Formula | C₂₁H₂₂D₈O₄ |

| Molecular Weight | 354.52 g/mol |

| Appearance | White to off-white crystalline solid |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

Signaling Pathway Diagram

While there is no direct signaling pathway involved in the chemical synthesis of this compound, its biological precursor, 21-Deoxycortisol, is part of the steroid biosynthesis pathway. The following diagram illustrates the relevant portion of this pathway.

Conclusion

This technical guide outlines a comprehensive and feasible approach for the synthesis and isotopic labeling of this compound. The proposed workflow, combining chemical deuteration with microbial biotransformation, offers an efficient route to this essential internal standard. The detailed protocols and characterization methods provided herein will be a valuable resource for researchers and professionals in the fields of clinical chemistry, endocrinology, and drug development who require high-purity, isotopically labeled steroids for their analytical needs.

References

- 1. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 2. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and expression of the 11β‐steroid hydroxylase from Cochliobolus lunatus in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

21-Deoxycortisol-d8: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and analytical characteristics of the deuterated internal standard, 21-Deoxycortisol-d8, crucial for the accurate quantification of the biomarker 21-Deoxycortisol (B132708) in clinical and research settings.

This technical guide provides a detailed overview of this compound, a deuterated analog of the endogenous steroid 21-deoxycortisol. Its primary application lies in its use as an internal standard for mass spectrometry-based quantification of 21-deoxycortisol.[1] Accurate measurement of 21-deoxycortisol is vital for the diagnosis and management of congenital adrenal hyperplasia (CAH), an inherited disorder affecting cortisol synthesis.[1] This document furnishes researchers, scientists, and drug development professionals with essential data on its properties, analytical methodologies, and its role in the context of steroid metabolism.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂D₈O₄ | [1] |

| Formula Weight | 354.5 g/mol | [1] |

| CAS Number | 2479914-04-8 | [1] |

| Synonyms | 21-Dehydrohydrocortisone-d₈, 11,17-dihydroxy-pregn-4-ene-3,20-dione-2,2,4,6,6,21,21,21-d₈ | [1] |

| Physical Form | Crystalline solid | [1] |

| Solubility | Soluble in DMSO. Slightly soluble in ethanol (B145695) and methanol (B129727). | [1][2] |

| λmax | 241 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Role in Steroidogenesis and Congenital Adrenal Hyperplasia

21-Deoxycortisol is a steroid metabolite produced from 17-hydroxyprogesterone by the enzyme 11β-hydroxylase.[1] In individuals with 21-hydroxylase deficiency, the most common form of CAH, the conversion of 17-hydroxyprogesterone to 11-deoxycortisol is impaired. This leads to an accumulation of 17-hydroxyprogesterone, which is then shunted towards the production of androgens and 21-deoxycortisol.[1] Consequently, elevated levels of 21-deoxycortisol serve as a specific biomarker for 21-hydroxylase deficiency.[1] The use of this compound as an internal standard allows for the precise and accurate quantification of endogenous 21-deoxycortisol levels, correcting for variations during sample preparation and analysis.

Experimental Protocols

The accurate quantification of 21-deoxycortisol using this compound as an internal standard is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of steroids in biological matrices. A general workflow is outlined below.

Detailed Methodologies:

-

Sample Preparation:

-

Protein Precipitation: A common method involves the addition of a solvent like methanol or acetonitrile (B52724) to the sample (e.g., serum, plasma) after spiking with this compound. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for further processing.

-

Liquid-Liquid Extraction (LLE): After spiking with the internal standard, the sample is extracted with an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. The organic layer containing the steroids is separated, evaporated, and the residue is reconstituted.

-

Solid-Phase Extraction (SPE): SPE provides a cleaner extract by using a sorbent to retain the analytes of interest while interferences are washed away. The sample, with the added internal standard, is loaded onto a conditioned SPE cartridge. After washing, the steroids are eluted with an appropriate solvent.

-

-

Chromatography:

-

Column: Reversed-phase columns, such as a C18, are frequently used for the separation of steroids.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is typically employed to achieve optimal separation from other endogenous steroids.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of 21-deoxycortisol.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring specific precursor-to-product ion transitions for both 21-deoxycortisol and this compound, ensuring high selectivity and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for steroid analysis, though it often requires derivatization to improve the volatility and thermal stability of the analytes.

Detailed Methodologies:

-

Sample Preparation and Derivatization:

-

Following extraction (as described for LC-MS/MS), the dried extract undergoes derivatization. A common two-step process involves:

-

Oximation: Conversion of keto groups to oximes using a reagent like hydroxylamine (B1172632) hydrochloride in pyridine.

-

Silylation: Conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

-

-

Gas Chromatography:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

-

Temperature Program: A temperature gradient is employed to separate the derivatized steroids based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is the standard ionization technique for GC-MS analysis of steroids.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, where specific ions characteristic of the derivatized 21-deoxycortisol and this compound are monitored for quantification.

-

Spectral Data

While specific, publicly available NMR and IR spectra for this compound are limited, data for the non-deuterated 21-deoxycortisol can serve as a valuable reference point. The deuteration will primarily affect the signals corresponding to the positions of the deuterium (B1214612) atoms in the respective spectra.

Reference Spectral Data for 21-Deoxycortisol (Non-deuterated):

-

Mass Spectrometry: The mass spectrum of 21-deoxycortisol will show a molecular ion peak corresponding to its molecular weight. In tandem MS, characteristic fragment ions are observed, which are utilized for MRM transitions in LC-MS/MS.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the steroid backbone protons and the methyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, hydroxyl-bearing, and other carbons of the steroid nucleus.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups present in the molecule.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 21-deoxycortisol in clinical and research applications. Its use as an internal standard in mass spectrometry-based methods, such as LC-MS/MS and GC-MS, is critical for the diagnosis and monitoring of congenital adrenal hyperplasia. This guide provides a comprehensive summary of its key properties and detailed analytical methodologies to support the scientific community in its application.

References

21-Deoxycortisol-d8: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of 21-Deoxycortisol-d8, a critical internal standard for the accurate quantification of 21-Deoxycortisol in various biological matrices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who rely on the quality and characterization of this certified reference material.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for a certified reference material like this compound is a formal document that confirms the material's identity, purity, and other critical quality attributes. While specific values may vary between manufacturers and batches, the following table summarizes the typical data and specifications found on a CoA for this compound.

| Test | Method | Specification | Representative Data |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Chemical Identity | |||

| ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Conforms to expected mass | Conforms |

| UV/Vis Spectroscopy | Ultraviolet-Visible Spectroscopy | λmax ≈ 242 nm in Methanol (B129727) | 242 nm |

| Purity | |||

| Chromatographic Purity | HPLC-UV (at 242 nm) | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d1-d8)[1] | ≥99% |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Assay (as is) | qNMR or Mass Balance | Report Value | 99.2% |

Experimental Protocols

The accurate characterization of this compound relies on a combination of analytical techniques. The following sections detail the methodologies for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chromatographic purity of this compound by separating it from any non-deuterated and other related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-20 min: 50% B to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: 90% B to 50% B

-

26-30 min: Hold at 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 242 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The this compound standard is dissolved in methanol to a concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS provides high sensitivity and selectivity for confirming the identity and determining the isotopic purity of this compound.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

HPLC Conditions: Similar to the HPLC purity method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as an additive).

-

Mass Spectrometric Parameters:

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both 21-Deoxycortisol and its deuterated analog.

-

21-Deoxycortisol: m/z 347.2 → 121.1

-

This compound: m/z 355.2 → 121.1

-

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

-

-

Data Analysis: The presence of the correct precursor and product ions confirms the identity. The relative abundance of the d8 isotopologue compared to lower deuterated forms is used to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments:

-

¹H NMR: Provides information on the number and environment of proton atoms. The absence or significant reduction of signals at positions where deuterium (B1214612) has been incorporated confirms the isotopic labeling.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and provide a complete structural assignment.

-

-

Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of approximately 5-10 mg/mL.

Visualizing the Certification Workflow

The following diagram illustrates the logical workflow for the certification of a reference material like this compound.

Caption: Workflow for the certification of a reference material.

References

Commercial Availability and Technical Guide for the Use of 21-Deoxycortisol-d8 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers of 21-Deoxycortisol-d8 and detailed methodologies for its application as an internal standard in the quantitative analysis of 21-deoxycortisol (B132708), a critical biomarker for congenital adrenal hyperplasia (CAH).

Commercial Suppliers and Availability

This compound is available from several reputable suppliers, primarily as a certified reference material. It is typically offered as a crystalline solid or in a solution at a specified concentration. The table below summarizes the offerings from key commercial vendors.

| Supplier | Product Name | Catalog Number (Example) | Form | Purity/Concentration | Unit Size (Example) | Storage |

| Cayman Chemical | This compound | 35556 | Crystalline Solid | ≥99% deuterated forms (d1-d8) | 1 mg, 5 mg | -20°C |

| Sigma-Aldrich (Cerilliant®) | This compound (2,2,4,6,6,21,21,21-d8) | D-076 | Solution in Methanol (B129727) | 100 µg/mL | 1 mL ampule | -20°C |

| Cambridge Isotope Laboratories, Inc. | 21-DEOXYCORTISOL (2,2,4,6,6,21,21,21-D8, 97%) | DLM-389 | Crystalline Solid | 97% | 0.01 g | -20°C |

| Neo Biotech | This compound | NB-64-92542 | Powder | Not Specified | 1 mg | -20°C (Powder, 3 years) |

| Mercedes Scientific (distributor for Supelco Cerilliant) | Supelco Cerilliant this compound | CER D0761ML | Solution in Methanol | 100 µg/mL | 1 mL | -20°C |

Role in Steroidogenesis and Congenital Adrenal Hyperplasia

21-Deoxycortisol is a steroid metabolite that becomes significantly elevated in patients with 21-hydroxylase deficiency, the most common cause of congenital adrenal hyperplasia (CAH)[1]. In the normal adrenal steroidogenesis pathway, 17-hydroxyprogesterone (17-OHP) is converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2). However, in cases of CYP21A2 deficiency, 17-OHP accumulates and is shunted into an alternative pathway where it is hydroxylated by 11β-hydroxylase (CYP11B1) to form 21-deoxycortisol.[2][3] Therefore, quantifying 21-deoxycortisol levels is a highly specific method for diagnosing and monitoring 21-hydroxylase deficiency.[2][4]

Steroidogenesis pathway highlighting the formation of 21-Deoxycortisol in 21-hydroxylase deficiency.

Experimental Protocol: Quantification of 21-Deoxycortisol in Human Serum/Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of 21-deoxycortisol using this compound as an internal standard. Optimization of specific parameters may be required for different instrumentation and laboratory conditions.

Materials and Reagents

-

21-Deoxycortisol analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Dichloromethane

-

tert-Butyl methyl ether

-

Human serum/plasma (calibrators, quality controls, and unknown samples)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or supported liquid extraction (SLE) plates

Sample Preparation

3.2.1. Stock and Working Solutions

-

Prepare stock solutions of 21-deoxycortisol and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the 21-deoxycortisol stock solution to create calibration standards.

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) to be used for spiking samples.

3.2.2. Extraction from Serum/Plasma

A common and effective method for extraction is supported liquid extraction (SLE).[5]

-

To 150 µL of serum/plasma (calibrator, QC, or unknown), add 150 µL of the this compound internal standard working solution.[5]

-

Vortex mix and allow to equilibrate for 5 minutes.[5]

-

Load the mixture onto an SLE cartridge/plate and allow it to adsorb for 5 minutes.[5]

-

Elute the steroids with two aliquots of 0.9 mL of dichloromethane.[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 150 µL of a methanol/water mixture (e.g., 50:50 v/v).[5]

LC-MS/MS Analysis

3.3.1. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column is suitable for the separation of steroids (e.g., Waters Acquity UPLC CSH C18, 2.1 mm × 50 mm, 1.7 µm).[6]

-

Mobile Phase A: Water with 0.1% formic acid.[5]

-

Mobile Phase B: Methanol with 0.1% formic acid.[5]

-

Gradient: A gradient elution is typically used to achieve optimal separation from isomeric steroids.[5][6] An example gradient starts at 40% B and increases to 90% B over several minutes.[6]

-

Injection Volume: 10 µL.

3.3.2. Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[6][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following precursor to product ion transitions are monitored. It is crucial to optimize collision energies for the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 21-Deoxycortisol | 347.17 | 311.12[7][8][9] |

| This compound | 355.2 | To be optimized |

Note: The exact m/z for the deuterated standard will depend on the specific labeling pattern. The product ion will likely be a fragment with the deuterium (B1214612) labels intact or a neutral loss that does not involve the labeled positions. Optimization of the MRM transition for this compound on the user's instrument is a critical step.

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of 21-deoxycortisol to this compound against the concentration of the calibration standards.

-

Use a linear regression model to fit the calibration curve.

-

Calculate the concentration of 21-deoxycortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of 21-deoxycortisol using a deuterated internal standard.

Logical workflow for the quantitative analysis of 21-deoxycortisol.

References

- 1. 21-deoxycortisol | Synnovis [synnovis.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol | Semantic Scholar [semanticscholar.org]

- 5. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Steroid Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of steroid analysis, achieving accurate and reliable quantification is paramount. Steroid hormones, with their profound physiological effects and complex metabolic pathways, demand analytical methods of the highest caliber. This in-depth technical guide illuminates the critical role of deuterated standards in modern steroid analysis, particularly in conjunction with mass spectrometry-based techniques. By providing a stable, predictable internal reference, deuterated standards have become the gold standard, ensuring the integrity and reproducibility of quantitative data in research, clinical diagnostics, and drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (B1214612) (²H or D). This subtle change in mass allows the mass spectrometer to differentiate between the endogenous (unlabeled) steroid and the spiked (labeled) internal standard. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the native analyte.[1]

This near-identical behavior is the cornerstone of their effectiveness. When a known amount of the deuterated standard is added to a biological sample at the beginning of the analytical workflow, it acts as a perfect surrogate for the analyte. It experiences the same losses during sample extraction, derivatization, and chromatographic separation, and is subject to the same matrix effects (ionization suppression or enhancement) in the mass spectrometer.[1] By measuring the ratio of the signal from the native analyte to that of the deuterated standard, any variations introduced during the analytical process are effectively cancelled out, leading to highly accurate and precise quantification.

Advantages of Deuterated Standards

The use of deuterated internal standards in steroid analysis offers a multitude of advantages over other quantification strategies, such as external calibration or the use of structurally similar (analog) internal standards.

-

Enhanced Accuracy and Precision: By compensating for variations at every step of the analytical process, deuterated standards significantly improve the accuracy and precision of the measurement. This is reflected in lower coefficients of variation (CVs) and reduced bias.[1][2]

-

Mitigation of Matrix Effects: Biological matrices like serum, plasma, and urine are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer. Because the deuterated standard co-elutes with the analyte and has the same ionization efficiency, it effectively normalizes for these matrix-induced signal fluctuations.[1]

-

Improved Recovery and Robustness: Sample preparation for steroid analysis can be multi-step and prone to analyte loss. Deuterated standards allow for accurate correction of these losses, leading to more robust and reliable methods.[2]

-

Increased Confidence in Results: The inherent reliability of IDMS provides a high degree of confidence in the quantitative data, which is crucial for clinical decision-making, regulatory submissions, and fundamental research.

Quantitative Performance of Deuterated Standards in Steroid Analysis

The superiority of deuterated standards is evident in the quantitative performance of analytical methods. The following tables summarize typical performance characteristics for the analysis of various steroids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Table 1: Method Performance for Steroid Panel Analysis using Deuterated Standards

| Steroid | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |

| Cortisol | 1 | < 15 | < 15 | 86.4 - 115.0 |

| Cortisone | 1 | < 15 | < 15 | 86.4 - 115.0 |

| 11-Deoxycortisol | 0.05 | < 15 | < 15 | 86.4 - 115.0 |

| Androstenedione | 0.05 | < 15 | < 15 | 86.4 - 115.0 |

| Testosterone | 0.05 | < 15 | < 15 | 86.4 - 115.0 |

| Progesterone | 0.05 | < 15 | < 15 | 86.4 - 115.0 |

| 17-OH Progesterone | 0.05 | < 15 | < 15 | 86.4 - 115.0 |

| Estradiol | 0.005 | < 15 | < 15 | 86.4 - 115.0 |

| Estrone | 0.01 | < 15 | < 15 | 86.4 - 115.0 |

| Aldosterone | 0.02 | < 15 | < 15 | 86.4 - 115.0 |

Data compiled from multiple sources for illustrative purposes. Actual performance may vary depending on the specific method and instrumentation.[3][4]

Table 2: Comparison of Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |

| Accuracy | High (typically <15% bias) | Variable (can have significant bias) |

| Precision | High (typically <15% CV) | Lower (often >15% CV) |

| Matrix Effect Compensation | Excellent | Inconsistent and often incomplete |

| Co-elution with Analyte | Nearly identical retention time | Different retention time |

| Cost | Higher | Lower |

| Availability | Generally good for common steroids | May be more readily available for novel analytes |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of steroids in biological fluids using deuterated internal standards.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting steroids from aqueous matrices like serum and plasma.

Materials:

-

Serum or plasma sample

-

Deuterated internal standard spiking solution

-

Methyl tert-butyl ether (MTBE) or diethyl ether

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50% methanol (B129727) in water)

Procedure:

-

Spiking: To 100 µL of serum or plasma in a glass tube, add a known amount of the deuterated internal standard solution.

-

Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile (B52724) and vortex for 30 seconds to precipitate proteins.[3][5]

-

Extraction: Add 1 mL of MTBE and vortex for 5 minutes.[3][5]

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45-55°C.[3][5]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.[3][5]

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more automated and often cleaner extraction compared to LLE.

Materials:

-

Serum or plasma sample

-

Deuterated internal standard spiking solution

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water, hexane)

-

Elution solvent (e.g., ethyl acetate (B1210297), methanol)

-

Nitrogen evaporator

-

Reconstitution solution

Procedure:

-

Spiking: Add a known amount of the deuterated internal standard solution to the serum or plasma sample.

-

Conditioning: Condition the SPE cartridge by passing methanol through it.

-

Equilibration: Equilibrate the cartridge with water.

-

Loading: Load the spiked sample onto the cartridge.

-

Washing: Wash the cartridge with water and then a non-polar solvent like hexane (B92381) to remove interfering lipids.[2]

-

Elution: Elute the steroids with an appropriate solvent like ethyl acetate or methanol.[2]

-

Evaporation: Evaporate the eluent to dryness under nitrogen.

-

Reconstitution: Reconstitute the dried extract in the reconstitution solution.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Typical LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

-

Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the steroids.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40-50°C

Typical MS/MS Conditions:

-

Ionization Mode: Positive or negative ESI or APCI, depending on the steroid.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

Visualizations

Steroidogenesis Pathway

The following diagram illustrates the major pathways of steroid hormone biosynthesis from cholesterol. Understanding these pathways is crucial for interpreting steroid profiles and diagnosing endocrine disorders.

Caption: Simplified steroidogenesis pathway showing key hormones and enzymes.

Experimental Workflow for Steroid Analysis

This diagram outlines the typical workflow for quantitative steroid analysis from sample collection to data analysis.

References

- 1. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Role of 21-Deoxycortisol in Congenital Adrenal Hyperplasia

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis. The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21OHD), resulting from mutations in the CYP21A2 gene.[1][2] Historically, 17-hydroxyprogesterone (17OHP) has been the primary biomarker for diagnosing and monitoring 21OHD. However, its utility is hampered by a significant rate of false-positive results, particularly in newborn screening programs, due to elevations in premature infants and stressed newborns.[3][4] Emerging evidence has established 21-deoxycortisol (B132708) (21DF), a metabolite of 17OHP, as a more specific and reliable biomarker for 21OHD.[3][5] This technical guide provides a comprehensive overview of the foundational research on 21-deoxycortisol, focusing on its pathophysiology, diagnostic utility, and the experimental protocols used for its assessment.

Pathophysiology of 21-Deoxycortisol in 21-Hydroxylase Deficiency

In individuals with 21OHD, the enzymatic block in the cortisol synthesis pathway leads to the accumulation of 17OHP.[3][6] This excess 17OHP is then shunted into alternative metabolic pathways. A key alternative pathway is the 11β-hydroxylation of 17OHP by the enzyme 11β-hydroxylase (CYP11B1) to form 21-deoxycortisol.[3] Under normal physiological conditions, the production of 21DF is minimal. However, in 21OHD, the substantial elevation of its precursor, 17OHP, leads to a significant increase in 21DF levels.[7][8] This makes 21DF a highly specific marker for 21OHD, as its levels are not significantly elevated in other forms of CAH or in premature infants.[3][9] Interestingly, 21DF has been shown to transactivate the glucocorticoid receptor with approximately 49% of the potency of cortisol, which may contribute to the glucocorticoid activity in patients and potentially explain the mild symptoms in some untreated individuals with classic CAH.[10]

Steroidogenic Pathway in 21-Hydroxylase Deficiency

The following diagram illustrates the altered steroidogenic pathway in 21-hydroxylase deficiency, highlighting the production of 21-deoxycortisol.

Caption: Steroidogenic pathway in 21-hydroxylase deficiency.

Quantitative Data on 21-Deoxycortisol Levels

The following tables summarize key quantitative data on 21-deoxycortisol concentrations from various studies, comparing levels in different patient populations and under different testing conditions.

Table 1: Basal and ACTH-Stimulated 21-Deoxycortisol Levels (ng/mL)

| Population | Condition | N | 21-Deoxycortisol Range (ng/mL) | Reference |

| Normal Subjects | Basal | - | 0.03 - 0.30 | [11] |

| Normal Subjects | Post-ACTH | - | 0.15 - 0.76 | [11] |

| Classic 21OHD | Basal | 12 | 55.36 - 186.6 | [11] |

| Non-Classic 21OHD | Post-ACTH | 31 | 4.04 - 47.0 | [11] |

| Heterozygotes (21OHD) | Post-ACTH | 84 | 0.70 - 5.40 | [11] |

Table 2: 21-Deoxycortisol in Newborn Screening and Diagnosis

| Population | N | Finding | Cutoff/Value | Reference |

| Unaffected Newborns | 851 | Little overlap with 21OHD cases | - | [12] |

| Confirmed 21OHD Cases | 55 | Better predictor than 17OHP | - | [12] |

| Newborns (Screening) | - | Proposed cutoff for 21OHD | 0.85 ng/mL | [12] |

| Fetuses with 21OHD (Amniotic Fluid) | 11 | Higher than normal fetuses | 0.391 - 0.930 ng/mL | [11] |

| Normal Fetuses (Amniotic Fluid) | 38 | Lower than affected fetuses | 0.034 - 0.221 ng/mL | [11] |

Table 3: Correlation of 21-Deoxycortisol with Genotype

| Genotype Status | N | % with Quantifiable 21DF | Notes | Reference |

| No Mutation Detected | 600 | 4% (n=24) | Above Lower Limit of Quantification | [7][8] |

| 21-Hydroxylase Mutations | 292 | 42% (n=122) | Includes In2G, I172N, V281L | [7][8] |

| Q318X Mutation | - | - | Did not result in a detectable increase | [7][8] |

Experimental Protocols

Measurement of 21-Deoxycortisol by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 21-deoxycortisol, offering high specificity and sensitivity.

-

Sample Preparation (Serum):

-

Chromatography:

-

HPLC System: A high-performance liquid chromatography system such as a TX-4 HPLC system (Thermo-Fisher) with Agilent® 1100 pumps is used.[7][8]

-

Column: A C18 or similar reverse-phase column is typically employed for steroid separation.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and methanol) is used to elute the steroids.

-

-

Mass Spectrometry:

-

Instrument: A triple quadrupole mass spectrometer (e.g., Sciex® 5000) is used.[7][8]

-

Ionization: Atmospheric pressure chemical ionization (APCI) in positive mode is a common method.[7][8]

-

Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for 21-deoxycortisol and its internal standard.[7][8]

-

ACTH (Cosyntropin) Stimulation Test

The ACTH stimulation test is a dynamic test used to assess adrenal function and is particularly valuable for diagnosing non-classic CAH and identifying heterozygous carriers.[2]

-

Patient Preparation: The test should be performed in the early morning. For menstruating females, it is recommended to conduct the test during the early follicular phase (days 3-7) of the menstrual cycle.[2]

-

Procedure:

-

A baseline blood sample is collected for steroid measurement (0 minutes).[2]

-

A synthetic ACTH analogue, such as tetracosactide or cosyntropin (B549272) (e.g., 25 IU), is administered intravenously.[2]

-

A second blood sample is collected 60 minutes after the injection.[2][10]

-

-

Analysis: Both baseline and stimulated samples are analyzed for a panel of steroids, including 17OHP and 21-deoxycortisol.

-

Interpretation: In individuals with 21OHD, there is a significant increase in 17OHP and 21-deoxycortisol levels after ACTH stimulation. The magnitude of this response helps to differentiate between classic CAH, non-classic CAH, and heterozygous carriers.[11][16]

Diagnostic and Screening Workflows

The high specificity of 21-deoxycortisol has led to its incorporation into newborn screening programs as a second-tier test to reduce the high false-positive rate associated with first-tier 17OHP immunoassays.[13][17]

Newborn Screening Workflow

The following diagram illustrates a typical newborn screening workflow incorporating 21-deoxycortisol as a second-tier test.

Caption: Newborn screening workflow with 21-deoxycortisol.

Diagnostic Relationship between Steroid Markers

The relationship between 17OHP and 21-deoxycortisol is fundamental to the diagnosis of 21OHD.

References

- 1. publications.aap.org [publications.aap.org]

- 2. Congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol | Semantic Scholar [semanticscholar.org]

- 6. Congenital Adrenal Hyperplasia Caused by 21-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 7. researchgate.net [researchgate.net]

- 8. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. adc.bmj.com [adc.bmj.com]

- 14. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trivitron.com [trivitron.com]

- 16. labcorp.com [labcorp.com]

- 17. academic.oup.com [academic.oup.com]

The Discovery and Significance of 21-Deoxycortisol Metabolites: A Technical Guide for Researchers and Drug Development Professionals

Introduction

21-deoxycortisol (B132708) (21DF), a steroid metabolite once considered a minor player in adrenal steroidogenesis, has emerged as a pivotal biomarker with significant clinical and research implications. Its discovery and subsequent investigation have reshaped our understanding of congenital adrenal hyperplasia (CAH) and opened new avenues for diagnostic refinement and therapeutic monitoring. This technical guide provides an in-depth exploration of 21-deoxycortisol and its metabolites, focusing on their discovery, physiological significance, and the methodologies used for their analysis. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and application in the field.

The Discovery of 21-Deoxycortisol: A Paradigm Shift in CAH Diagnostics

The story of 21-deoxycortisol is intrinsically linked to the study of congenital adrenal hyperplasia, a group of autosomal recessive disorders characterized by impaired cortisol synthesis. The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency (21OHD), caused by mutations in the CYP21A2 gene[1][2][3]. For decades, 17-hydroxyprogesterone (17OHP) was the primary biomarker for diagnosing and managing 21OHD[1][2]. However, the diagnostic utility of 17OHP is hampered by its lack of specificity; elevated levels are also observed in premature infants, in stressed newborns, and in other, rarer forms of CAH[3][4][5].

The identification of 21-deoxycortisol as a more specific biomarker for 21OHD marked a significant advancement. 21-deoxycortisol is formed from the 11β-hydroxylation of accumulated 17OHP by the enzyme 11β-hydroxylase (CYP11B1), an enzyme primarily located in the adrenal glands[5][6][7]. This adrenal-specific synthesis means that 21-deoxycortisol is not produced in the gonads, making it a more direct and reliable indicator of adrenal dysfunction in 21OHD compared to 17OHP[6][8]. The build-up of 21-deoxycortisol in patients with 21OHD was first described in 1955, where it was referred to as "21-desoxyhydrocortisone"[6].

Physiological Significance and Clinical Utility

The significance of 21-deoxycortisol extends beyond its role as a biomarker. Research has shown that 21-deoxycortisol possesses inherent glucocorticoid activity, transactivating the glucocorticoid receptor with approximately 49% of the potency of cortisol[9]. This finding has profound implications, potentially explaining the surprisingly mild symptoms or even the survival of some individuals with untreated classic CAH[9][10]. The presence of high concentrations of 21-deoxycortisol may provide a degree of glucocorticoid effect, mitigating the severity of cortisol deficiency.

The clinical utility of measuring 21-deoxycortisol is now well-established:

-

Improved Diagnostic Accuracy for 21OHD: Due to its high specificity, 21-deoxycortisol helps to reduce the rate of false-positive results in newborn screening for CAH, particularly in distinguishing 21OHD from other conditions that cause elevated 17OHP[1][4].

-

Identification of Heterozygous Carriers: Adrenocorticotropic hormone (ACTH) stimulation testing followed by measurement of 21-deoxycortisol has proven to be a highly sensitive and specific method for identifying heterozygous carriers of CYP21A2 mutations[11][12][13].

-

Monitoring Therapeutic Efficacy: In the management of CAH, monitoring 21-deoxycortisol levels may offer a more accurate reflection of adrenal androgen precursor suppression than 17OHP, especially in pubertal patients[13].

Quantitative Data on 21-Deoxycortisol Levels

The concentration of 21-deoxycortisol in serum or plasma is a critical parameter in the diagnosis and management of 21OHD. The following tables summarize quantitative data from various studies, highlighting the differences in 21-deoxycortisol levels across different patient populations.

Table 1: Basal (Unstimulated) 21-Deoxycortisol Concentrations

| Patient Group | Median/Mean Concentration (nmol/L) | Range (nmol/L) | Notes | Reference |

| Untreated Classic CAH (21OHD) | 5.32 | - | High basal concentrations | [9][10] |

| Untreated Classic CAH (21OHD) | - | Can exceed 144 | - | [14] |

| Non-classic CAH (NCCAH) | - | - | Elevated compared to controls | [9][10] |

| Adrenal Insufficiency (AI, non-21OHD) | Undetectable | <0.19 | - | [9][10] |

| Controls (No CYP21A2 mutation) | Undetectable | <0.19 | - | [9][10] |

| Controls (Normal Subjects) | - | 0.03 - 0.63 | - | [14] |

| Healthy Volunteers | - | 0.37 - 1.4 ng/mL* | Converted from ng/mL | [15] |

*Conversion: 1 ng/mL = 2.88 nmol/L (Molar mass of 21-deoxycortisol ≈ 346.46 g/mol )

Table 2: ACTH-Stimulated 21-Deoxycortisol Concentrations

| Patient Group | Median/Mean Concentration (nmol/L) | Notes | Reference |

| Classic CAH (21OHD) | Increased from baseline | - | [9][10] |

| Heterozygotes (HTZ) for CYP21A2 | - | A stimulated level of 1.0 nmol/L provided 100% sensitivity and 90.5% specificity for identifying heterozygotes. | [11] |

| Controls (Normal Subjects) | 0.865 - 1.50 | - | [14] |

Experimental Protocols for 21-Deoxycortisol Measurement

The accurate quantification of 21-deoxycortisol is crucial for its clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its measurement, offering superior specificity and sensitivity compared to older immunoassay methods, which were prone to cross-reactivity with other structurally similar steroids[6][11].

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting 21-deoxycortisol from serum or plasma involves solid-phase extraction.

-

Sample Pre-treatment: A known volume of serum or plasma (e.g., 250 µL) is mixed with an internal standard solution (e.g., deuterated 21-deoxycortisol) to correct for extraction losses and matrix effects.

-

Extraction: The sample is loaded onto an SPE cartridge. The cartridge is then washed with a series of solvents to remove interfering substances.

-

Elution: The analyte of interest, 21-deoxycortisol, is eluted from the cartridge using an appropriate organic solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., a mixture of methanol (B129727) and water)[16][17].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used to separate 21-deoxycortisol from other steroids based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.05% formic acid) and an organic component (e.g., methanol) is commonly employed[15][16].

-

Ionization: The eluent from the HPLC column is introduced into the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions ([M+H]^+) of 21-deoxycortisol[1][16].

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion of 21-deoxycortisol (m/z 347.17) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 311.12) is monitored in the third quadrupole. This highly selective detection method ensures accurate quantification even at low concentrations[15][18].

Measurement of Free 21-Deoxycortisol

For the determination of the biologically active, unbound fraction of 21-deoxycortisol, equilibrium dialysis can be performed prior to LC-MS/MS analysis.

-

Equilibrium Dialysis: Serum samples are buffered to a physiological pH (7.4) and dialyzed against a buffer solution at 37°C using a semipermeable membrane. The free steroid passes through the membrane into the dialysate until equilibrium is reached.

-

Quantification: The concentration of 21-deoxycortisol in the dialysate is then measured by LC-MS/MS as described above. This concentration represents the free fraction of the steroid in the original serum sample[9].

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Steroid biosynthesis pathway highlighting the formation of 21-deoxycortisol in 21-hydroxylase deficiency.

Caption: Diagnostic workflow for Congenital Adrenal Hyperplasia incorporating 21-deoxycortisol measurement.

Caption: Logical relationship from genetic defect to the elevation of 21-deoxycortisol in 21OHD.

Conclusion and Future Directions

The discovery and characterization of 21-deoxycortisol and its metabolites have significantly advanced our understanding and management of 21-hydroxylase deficiency. Its superior specificity as a biomarker has refined diagnostic algorithms, reduced false-positive rates in newborn screening, and provided a valuable tool for identifying heterozygous carriers. The inherent glucocorticoid activity of 21-deoxycortisol also offers a potential explanation for the variable clinical presentation of CAH.

For researchers and drug development professionals, 21-deoxycortisol represents a key analyte for:

-

Developing more accurate and efficient diagnostic assays.

-

Investigating the pathophysiology of CAH and the role of alternative steroid pathways.

-

Evaluating the efficacy of novel therapeutic interventions for CAH by monitoring its levels as a sensitive marker of adrenal precursor accumulation.

Future research should continue to explore the full spectrum of 21-deoxycortisol's biological activities and its metabolites. Further standardization of analytical methods and the establishment of robust, age- and sex-specific reference intervals will be crucial for its widespread clinical implementation. The continued investigation of 21-deoxycortisol promises to further enhance the care of individuals with congenital adrenal hyperplasia.

References

- 1. researchgate.net [researchgate.net]

- 2. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 7. 21 Desoxycortisol (21DF) in congenital adrenal hyperplasia (CAH) | Eurofins Biomnis [eurofins-biomnis.com]

- 8. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. endocrine.org [endocrine.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Human Metabolome Database: Showing metabocard for 21-Deoxycortisol (HMDB0004030) [hmdb.ca]

- 13. mayocliniclabs.com [mayocliniclabs.com]

- 14. The application of a new highly-sensitive radioimmunoassay for plasma 21-deoxycortisol to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 21-deoxycortisol | Synnovis [synnovis.co.uk]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 21-Deoxycortisol using 21-Deoxycortisol-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endogenous steroids due to its high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards is crucial for correcting variations during sample preparation and analysis, ensuring data reliability.[2] This document provides a detailed protocol for the quantitative analysis of 21-Deoxycortisol in human serum or plasma using 21-Deoxycortisol-d8 as an internal standard. 21-Deoxycortisol is a key biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[3][4][5][6]

The following sections detail the experimental workflow, from sample preparation to data acquisition, and provide representative quantitative data.

Experimental Workflow

The overall experimental workflow for the quantification of 21-Deoxycortisol using LC-MS/MS is depicted below.

Caption: Figure 1: Experimental Workflow for 21-Deoxycortisol Analysis.

Experimental Protocols

This section provides detailed methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

21-Deoxycortisol analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Dichloromethane (B109758) (HPLC grade)

-

tert-Butyl methyl ether (HPLC grade) or Ethyl acetate (B1210297) (HPLC grade)

-

Human serum/plasma (calibrators, quality controls, and unknown samples)

-

Phosphate-buffered saline (PBS), pH 7.4

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 21-Deoxycortisol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 21-Deoxycortisol primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with a suitable solvent (e.g., acetonitrile or methanol) to achieve a final concentration that yields a robust signal in the LC-MS/MS system.

Sample Preparation

The following protocol is a general guideline. Optimization may be required based on the specific laboratory setup and sample matrix.

3.1. Liquid-Liquid Extraction (LLE) [7][8]

-

Pipette 100-250 µL of serum or plasma sample, calibrator, or quality control into a clean microcentrifuge tube.

-

Add a known amount of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 750 µL of acetonitrile to precipitate proteins. Vortex for 5 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Add 300 µL of water and 1 mL of extraction solvent (e.g., a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v) or ethyl acetate).

-

Vortex vigorously for 5-10 minutes to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic (lower or upper, depending on the solvent) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-60°C.

-

Reconstitute the dried extract in 100-150 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. Supported Liquid Extraction (SLE) [9][10]

-

Pipette 150 µL of serum or plasma sample, calibrator, or quality control into a clean tube.

-

Add 150 µL of the deuterated internal standard mixture.

-

Mix and let stand for 5 minutes.

-

Load the mixture onto an Isolute SLE+ cartridge.

-

Allow the sample to adsorb for 5 minutes.

-

Elute the steroids by adding 2 x 0.9 mL of dichloromethane.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in 150 µL of 50:50 methanol/water.

-

Transfer to an autosampler vial for analysis.

LC-MS/MS Method

The following are typical LC-MS/MS parameters for the analysis of 21-Deoxycortisol.

Liquid Chromatography

| Parameter | Typical Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reversed-phase column (e.g., Atlantis dC18, 3 µm; Accucore RP-MS, 2.6 µm).[7][8] |

| Mobile Phase A | Water with 0.1% formic acid or 20.0 mM ammonium (B1175870) acetate.[7][8] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid.[7][8] |

| Flow Rate | 0.3 - 0.4 mL/min.[7][9] |

| Gradient | A gradient elution is typically used to separate 21-Deoxycortisol from other endogenous steroids and interferences.[8][9] |

| Column Temperature | 40 - 45°C.[9] |

| Injection Volume | 5 - 20 µL. |

Mass Spectrometry

| Parameter | Typical Conditions |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), operated in positive ion mode.[7][9] |

| Ion Source Temp. | 150°C.[11] |

| Desolvation Temp. | 500°C.[11] |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | See Table 1 below. |

Table 1: MRM Transitions for 21-Deoxycortisol and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 21-Deoxycortisol | 347.1 / 347.17 | 105.1 / 311.12 | 27 / 20 |

| This compound | 355.2 | User Determined | User Determined |

Note: The specific m/z values and collision energies may vary slightly depending on the instrument and should be optimized.[7][8] The product ion for this compound will be shifted by the mass of the deuterium (B1214612) labels and needs to be determined empirically.

Data Presentation

The following tables summarize typical quantitative data for an LC-MS/MS method for 21-Deoxycortisol using a deuterated internal standard.

Table 2: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range (ng/mL) | 0.25 - 50.[7] |

| Correlation Coefficient (r²) | > 0.99. |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 - 0.36.[7][8] |

| Intra-day Precision (%CV) | < 15%.[7] |

| Inter-day Precision (%CV) | < 15%.[7] |

| Accuracy/Bias (%) | Within ±15% (85-115%).[7] |

| Mean Extraction Recovery (%) | 83 - 96%.[7] |

Signaling Pathway Context

The accurate measurement of 21-Deoxycortisol is critical in the context of the steroidogenesis pathway, particularly in diagnosing 21-hydroxylase deficiency.

Caption: Figure 2: Simplified Steroidogenesis Pathway.

In 21-hydroxylase deficiency, the conversion of 17-OH Progesterone to 11-Deoxycortisol is blocked. This leads to the accumulation of 17-OH Progesterone, which is then shunted towards the formation of 21-Deoxycortisol. Therefore, elevated levels of 21-Deoxycortisol are a specific marker for this condition.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of 21-Deoxycortisol in biological matrices. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in steroid analysis and the clinical diagnosis of congenital adrenal hyperplasia. The high specificity and sensitivity of this method make it superior to traditional immunoassay techniques.[11]

References

- 1. LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia protocol v2 [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. Mass Spectrometry Theory and Application to Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. synnovis.co.uk [synnovis.co.uk]

- 9. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of 21-Deoxycortisol in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of 21-deoxycortisol (B132708) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 21-Deoxycortisol-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This analytical method is crucial for researchers, scientists, and drug development professionals involved in the study of steroid metabolism, particularly in the context of congenital adrenal hyperplasia (CAH). Detailed experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection, are provided. Quantitative data is summarized for easy reference, and diagrams illustrating the steroidogenic pathway and experimental workflow are included.

Introduction

21-deoxycortisol is a steroid metabolite of 17-hydroxyprogesterone (17OHP) produced in the adrenal glands.[1][2] Its measurement in plasma is a key biomarker for the diagnosis and management of congenital adrenal hyperplasia (CAH), an inherited disorder affecting cortisol synthesis.[3][4][5] Specifically, elevated levels of 21-deoxycortisol are indicative of 21-hydroxylase deficiency, the most common cause of CAH.[2][3][4] In this condition, the enzymatic pathway to cortisol is impaired, leading to the accumulation of precursor steroids, including 17OHP, which is then shunted to produce 21-deoxycortisol.[2][3]

Accurate and reliable quantification of 21-deoxycortisol is essential for both clinical research and therapeutic monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid analysis due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[6][7][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the robustness of the assay.[1][10]

This application note provides a comprehensive methodology for the extraction and quantification of 21-deoxycortisol in human plasma, intended to guide researchers in implementing this important assay in their laboratories.

Steroid Biosynthesis Pathway in 21-Hydroxylase Deficiency

References

- 1. caymanchem.com [caymanchem.com]

- 2. 21-deoxycortisol | Synnovis [synnovis.co.uk]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 21-氧氢化可的松-d8 (2,2,4,6,6,21,21,21-d8)标准液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Comprehensive Steroid Profiling in Human Serum by LC-MS/MS Using 21-Deoxycortisol-d8

Audience: Researchers, scientists, and drug development professionals.

Introduction